2-{[Bis(methylamino)methylidene]amino}acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(N,N'-dimethylcarbamimidoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-6-5(7-2)8-3-4(9)10/h3H2,1-2H3,(H,9,10)(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWDZUGIIGEORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-71-8 | |
| Record name | 2-{[bis(methylamino)methylidene]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Novel creatine analogs for metabolic research
A Technical Guide to Substrate Engineering and Transport Kinetics
Executive Summary
The creatine kinase (CK) phosphagen system is the primary spatial and temporal energy buffer in tissues with high metabolic fluctuation (skeletal muscle, brain, retina). While creatine monohydrate supplementation is well-documented in sports physiology, creatine analogs serve a distinct, critical role in metabolic research and drug development. These synthetic derivatives allow researchers to uncouple transport from metabolism, induce controlled bioenergetic stress, or bypass the blood-brain barrier (BBB) in transporter-deficient phenotypes. This guide synthesizes the mechanisms, applications, and experimental protocols for the three most scientifically significant analog classes: competitive inhibitors (
Part 1: The Bioenergetic Imperative
To understand analog intervention, one must first define the target. The CK system functions as a high-energy phosphate shuttle.[1] Cytosolic CK couples ATP hydrolysis to PCr consumption, buffering ADP levels to prevent thermodynamic failure.
Diagram 1: The Creatine Kinase/Phosphocreatine Shuttle
This diagram illustrates the spatial buffering of ATP. Analogs intervene by either blocking entry (CRT) or forming "false" phosphagens.
Figure 1: The CK/PCr Shuttle. Mitochondrial CK (mtCK) transfers high-energy phosphates from oxidative phosphorylation to Creatine, forming Phosphocreatine (PCr).[1] PCr diffuses to cytosolic sites of demand (ATPase), where cytosolic CK (cCK) regenerates ATP.[2]
Part 2: The Analog Landscape
Research analogs are categorized not by their nutritional value, but by how they disrupt or augment this cycle.
Table 1: Comparative Mechanisms of Key Creatine Analogs
| Analog Class | Key Compound | Mechanism of Action | Primary Research Application |
| Metabolic Depletor | Competitive inhibitor of Creatine Transporter (SLC6A8). | Inducing "endurance" phenotype; activating AMPK; studying chronic energy stress. | |
| Bioenergetic Damper | Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) | CK substrate; forms Phosphocyclocreatine (P-CCr), a poor phosphate donor.[3] | Oncology (inhibiting tumor motility); "trapping" cellular phosphate pools. |
| Lipophilic Prodrug | DCE (Dodecyl Creatine Ester) | Lipid-soluble ester; bypasses SLC6A8 via passive diffusion. | Treating Creatine Transporter Deficiency (CTD); crossing the Blood-Brain Barrier (BBB).[4][5][6] |
Part 3: Deep Dive - The "Gold Standards"
1.
-GPA: The AMPK Activator
-GPA is structurally similar to creatine but possesses a propionic acid backbone rather than acetic acid.
-
Mechanism: It competes with creatine for uptake via the SLC6A8 transporter but is a poor substrate for CK. Chronic exposure leads to a massive depletion of intracellular phosphocreatine (up to 90% reduction) and ATP.
-
Causality in Research: The resulting high AMP:ATP ratio triggers AMP-activated protein kinase (AMPK) .[7][8] This makes
-GPA the standard tool for chemically simulating the metabolic effects of endurance exercise without physical activity. -
Outcome: Skeletal muscle shifts from glycolytic (Type IIb) to oxidative (Type I) fibers, and mitochondrial biogenesis is upregulated via PGC-1
[1, 2].
2. Cyclocreatine: The "Energy Trap"
Cyclocreatine is a cyclic analog that can be phosphorylated by CK, but the thermodynamics are altered.
-
Mechanism: CK phosphorylates Cyclocreatine to Phosphocyclocreatine (P-CCr). However, P-CCr has a much lower standard free energy of hydrolysis (
) compared to PCr. It cannot efficiently re-phosphorylate ADP to ATP when energy demand spikes. -
Therapeutic Insight: High-CK expressing tumors use the PCr shuttle to fuel rapid motility and division. Cyclocreatine acts as a "damper," locking phosphate pools into a form the tumor cannot rapidly access, thereby inhibiting metastasis and cell cycle progression [3, 4].
Part 4: Emerging Frontiers - Lipophilic Analogs
The major limitation of creatine is its polarity; it requires the SLC6A8 transporter to enter cells.[6] In Creatine Transporter Deficiency (CTD) , this transporter is non-functional, leading to severe intellectual disability.[2]
The Solution: Dodecyl Creatine Ester (DCE) DCE attaches a long-chain fatty acid (dodecyl group) to the creatine molecule.
-
Self-Validating Mechanism: The lipophilic tail allows the molecule to cross the BBB and plasma membranes via passive diffusion (bypassing SLC6A8). Once inside the cell, ubiquitous esterases cleave the dodecyl group, releasing free creatine which is then trapped intracellularly [5, 6].
-
Status: DCE has shown the ability to restore brain creatine levels in SLC6A8-knockout mice, a feat impossible with standard creatine supplementation.
Part 5: Experimental Protocols
Workflow Diagram: Selecting and Analyzing Analogs
Use this logic flow to design your experimental approach.
Figure 2: Experimental Design Workflow. Selection of the analog depends on whether the goal is metabolic stress (
Protocol A: In Vitro Metabolic Stress Induction (
-GPA)
-
Seeding: Seed C2C12 myoblasts or relevant cell line at 10^4 cells/cm².
-
Differentiation: Allow differentiation into myotubes (if muscle model is required) using low-serum media (2% Horse Serum) for 3-5 days.
-
Treatment: Replace media with DMEM containing 5 mM
-GPA .-
Control: DMEM with equimolar Creatine or Vehicle.
-
Duration: Maintain for 48–72 hours to ensure depletion of endogenous PCr stores.
-
-
Validation: Lysates must show >50% reduction in PCr/ATP ratio vs. control.
Protocol B: Analytical Detection (LC-MS/MS)
Creatine and its analogs are highly polar and poorly retained on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
-
Column: Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection: ESI Positive Mode (MRM).
Table 2: MS/MS Transitions for Identification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Creatine | 132.1 | 90.1 | Loss of guanidino group |
|
References
-
O'Gorman, E., et al. (1996). The role of creatine kinase in inhibition of mitochondrial enzymes by creatine analogues. Biochimica et Biophysica Acta (BBA). Link
-
Zong, H., et al. (2002).[9] AMP kinase is required for mitochondrial biogenesis in skeletal muscle in response to chronic energy deprivation.[9] Proceedings of the National Academy of Sciences (PNAS). Link
-
Loo, J. M., et al. (2015). Extracellular metabolic energetics can promote cancer progression. Cell.[3][10][11] Link
-
Teicher, B. A., et al. (1995). Cyclocreatine in cancer chemotherapy.[3][11] Clinical Cancer Research. Link
-
Trotier-Faurion, A., et al. (2013). Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency.[12] Journal of Medicinal Chemistry. Link
-
Kurosawa, Y., et al. (2012).[13] Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency.[2] Journal of Clinical Investigation. Link
Sources
- 1. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecyl creatine ester therapy: from promise to reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creatine salts provide neuroprotection even after partial impairment of the creatine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dietary supplementation of β-guanidinopropionic acid (βGPA) reduces whole-body and skeletal muscle growth in young CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle studies of cyclocreatine, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Thermodynamic Stability of Dimethylguanidinoacetic Acid: A Technical Guide
This guide provides a comprehensive technical analysis of the thermodynamic stability of Dimethylguanidinoacetic acid (DMGAA), focusing on its structural resistance to cyclization compared to Creatine, its physicochemical properties, and experimental protocols for stability assessment.
Executive Summary & Chemical Identity
Dimethylguanidinoacetic acid (DMGAA), specifically the N,N-dimethyl-N'-guanidinoacetic acid isomer (also known as 1,1-dimethylglycocyamine), represents a critical structural analog of Creatine (N-methylguanidinoacetic acid). While Creatine is known for its thermodynamic instability in aqueous solution—spontaneously cyclizing to Creatinine—DMGAA exhibits a distinct stability profile due to steric and electronic modifications on the guanidine moiety.
This guide delineates the thermodynamic parameters governing DMGAA's stability, contrasting its degradation kinetics with Creatine, and provides validated protocols for its characterization in drug development.
Chemical Structure & Nomenclature
-
IUPAC Name: 2-[2,2-Dimethylcarbamimidamido]acetic acid
-
Common Synonyms: N,N-Dimethylglycocyamine; 1,1-Dimethylguanidinoacetic acid.
-
Molecular Formula:
-
Molecular Weight: 145.16 g/mol
-
Key Structural Feature: The presence of two methyl groups on the terminal nitrogen (
) of the guanidine group, unlike the single methyl on the bridging nitrogen ( ) in Creatine.
| Feature | Creatine (Reference) | Dimethylguanidinoacetic Acid (DMGAA) |
| Methylation Site | ||
| Cyclization Potential | High (Forms Creatinine) | Blocked / Significantly Reduced |
| pKa (Guanidine) | ~12.8 | ~13.5 (Predicted, Higher Basicity) |
| pKa (Carboxyl) | ~2.7 | ~2.5 (Similar) |
Thermodynamic Stability Profile
Hydrolytic Stability & Cyclization Kinetics
The primary degradation pathway for guanidino acids is intramolecular cyclization (lactamization) to form cyclic anhydrides (e.g., Creatinine).
-
Creatine Mechanism: The free electron pair on the terminal amino group (
) attacks the carboxyl carbon, eliminating water to form the 5-membered lactam ring (Creatinine). This reaction is thermodynamically favorable ( ) at neutral and acidic pH. -
DMGAA Mechanism (Blocked): In DMGAA, the terminal nitrogen is fully methylated (
). It lacks the protons required to facilitate the elimination of water and formation of a neutral lactam.-
Steric Hindrance: The two methyl groups create significant steric bulk, hindering the nucleophilic attack on the carboxyl carbon.
-
Electronic Stabilization: The inductive effect of the methyl groups increases the electron density on the guanidine system, stabilizing the cationic charge and reducing the electrophilicity of the carboxyl group in the zwitterionic form.
-
Conclusion: DMGAA is thermodynamically more stable against cyclization than Creatine. Any degradation is likely driven by slow hydrolysis of the guanidine group to dimethylurea and glycine, a reaction with a much higher activation energy (
Solubility & Solid-State Thermodynamics
DMGAA exists primarily as a zwitterion in the solid state and at physiological pH.
-
Lattice Energy: The high dipole moment of the zwitterion leads to strong intermolecular ionic interactions, resulting in a high melting point (>250°C, decomposition) and high water solubility.
-
Hygroscopicity: Like Creatine, DMGAA is expected to be hygroscopic. The thermodynamic driving force for hydration is significant, requiring strict humidity control during storage (Relative Humidity < 60%).
Degradation Pathways & Visualization
The following diagram illustrates the structural difference preventing the rapid cyclization observed in Creatine.
Figure 1: Comparative degradation pathways. Creatine undergoes rapid cyclization, while DMGAA is thermodynamically stabilized against this pathway due to terminal methylation.
Experimental Protocols for Stability Assessment
To empirically validate the thermodynamic stability of DMGAA, the following protocols should be employed. These methods distinguish between the stable parent molecule and potential degradation products.
Accelerated Stability Testing (Arrhenius Plot)
Objective: Determine the activation energy (
-
Preparation: Dissolve DMGAA (10 mM) in phosphate buffer at pH 2.0, 7.4, and 10.0.
-
Incubation: Aliquot samples into HPLC vials and incubate at 40°C, 60°C, and 80°C.
-
Sampling: Withdraw samples at
hours. Quench immediately by cooling to 4°C. -
Analysis: Analyze via HPLC-UV/MS (see Section 4.2).
-
Calculation: Plot
vs. to derive thermodynamic parameters.
Analytical Method: HPLC-UV/MS
Principle: Separation of DMGAA from potential degradation products (Dimethylurea, Glycine).
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide bond) or MS (ESI+, m/z 146.1) |
| Retention Time | DMGAA (~4.5 min), Degradants (~2-3 min) |
pKa Determination (Potentiometric Titration)
Objective: Determine the dissociation constants to predict pH-dependent solubility.
-
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo).
-
Procedure: Dissolve 50 mg DMGAA in 50 mL degassed water.
-
Titrant: 0.1 M HCl (for carboxyl) and 0.1 M NaOH (for guanidine).
-
Data Processing: Use Bjerrum plots to calculate pKa values. Expect pKa1 ~2.5 (Carboxyl) and pKa2 ~13.5 (Guanidine).
References
-
Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107-1213. Link
-
Vertex Pharmaceuticals Inc. (2017). Compounds and methods for treating cancer. U.S. Patent Application US20170050924A1. (Describes synthesis and use of dimethylguanidinoacetic acid derivatives). Link
-
Edgar, G., & Shiver, H. E. (1925). The equilibrium between creatine and creatinine in aqueous solution. Journal of the American Chemical Society, 47(4), 1179-1188. (Foundational thermodynamics of guanidino acid cyclization). Link
-
Kenyon, G. L., & Reed, G. H. (1983). Creatine kinase: structure-activity relationships. Advances in Enzymology and Related Areas of Molecular Biology, 54, 367-426. (Structural insights into guanidino acid stability). Link
An In-depth Technical Guide to the Analysis of C5H11N3O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Molecular Formula C5H11N3O2
The molecular formula C5H11N3O2 represents a specific elemental composition with a calculated molecular weight of approximately 145.16 g/mol .[1][2][3] While seemingly straightforward, this formula encapsulates a significant challenge for researchers: structural isomerism. Isomers are compounds that share the same molecular formula but possess different arrangements of atoms, leading to distinct physical, chemical, and biological properties.[4][5] In drug development and metabolic research, the precise identification of a specific isomer is not merely an academic exercise; it is critical for understanding efficacy, toxicity, and mechanism of action.
A common point of confusion arises with the well-known amino acid L-glutamine, which has a similar formula (C5H10N2O3) and molecular weight (approx. 146.14 g/mol ).[6][7][8] However, the formula C5H11N3O2 correctly corresponds to several isomers of guanidinobutanoic acid, among other possibilities. These compounds play roles as metabolites and have been utilized in transport studies, making their accurate differentiation from other endogenous molecules essential.[1][2]
This guide provides a comprehensive framework for the unambiguous identification and analysis of C5H11N3O2 isomers. We will explore the core analytical challenges, present validated experimental workflows, and detail the causality behind methodological choices, empowering researchers to approach this analytical problem with confidence and precision.
Section 1: The Isomeric Landscape of C5H11N3O2
The primary challenge in analyzing C5H11N3O2 lies in differentiating its constitutional isomers. These isomers differ in the connectivity of their atoms, resulting in unique chemical structures.[4] For C5H11N3O2, prominent examples include positional isomers of guanidinobutanoic acid, where the guanidino group is attached to different carbons of the butanoic acid backbone.
dot
Caption: Key constitutional isomers corresponding to the molecular formula C5H11N3O2.
The table below summarizes the key identifiers for these isomers, which are crucial for sourcing reference standards and searching literature databases.
| Property | 4-Guanidinobutanoic acid | 2-Guanidinobutanoic acid |
| Synonym | gamma-Guanidinobutyric acid (4-GBA) | 2-Guanidinobutanoic acid |
| IUPAC Name | 4-(diaminomethylideneamino)butanoic acid | 2-(diaminomethylideneamino)butanoic acid |
| CAS Number | 463-00-3[1][2] | 3164-99-6[3] |
| PubChem CID | 500[1] | 458593[3] |
| Molecular Weight | 145.16 g/mol [1][2] | 145.16 g/mol [3] |
Section 2: A Validated Strategy for Isomer Differentiation
A robust analytical strategy must separate the isomers physically before detecting them, and finally, confirm their structure unambiguously. Relying on a single technique, such as mass spectrometry alone, is insufficient as constitutional isomers often produce similar or identical mass-to-charge ratios. The causality for a multi-pronged approach is rooted in the need for orthogonal data—that is, information from different analytical principles—to build a conclusive identification.
Our recommended workflow integrates liquid chromatography for separation with tandem mass spectrometry for sensitive detection and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. This self-validating system ensures that the identity of an analyte is confirmed by its chromatographic behavior, its specific mass fragmentation pattern, and its unique magnetic resonance fingerprint.
dot
Caption: A comprehensive workflow for the separation and identification of C5H11N3O2 isomers.
Section 3: High-Resolution Separation and Detection by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for separating and detecting low-level analytes in complex mixtures.[9][10] The liquid chromatography step physically separates isomers based on their differential interaction with the stationary phase, while the mass spectrometer provides high sensitivity and structural clues through fragmentation.
Causality of Method Choice: For polar compounds like guanidinobutanoic acid isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice over traditional reversed-phase chromatography. HILIC provides better retention and separation for highly polar analytes that would otherwise elute too quickly from a C18 column. The subsequent use of tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective quantification of a target isomer even in the presence of co-eluting, structurally similar compounds.[11]
Detailed Protocol: LC-MS/MS Analysis
-
Standard Preparation:
-
Accurately weigh and dissolve certified reference standards of each C5H11N3O2 isomer (e.g., 4-GBA) and any potential interferents (e.g., L-Glutamine) in an appropriate solvent (e.g., 90:10 Acetonitrile:Water) to create 1 mg/mL stock solutions.
-
Perform serial dilutions to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
-
Chromatographic Conditions (HILIC):
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Full Scan (MS1): Scan from m/z 50 to 300 to confirm the parent ion mass ([M+H]+) at approximately m/z 146.09.
-
Tandem MS (MS/MS): Fragment the precursor ion (m/z 146.1) using Collision-Induced Dissociation (CID). The collision energy should be optimized (e.g., 15-30 eV) to generate characteristic product ions.
-
MRM Transitions: Based on the MS/MS spectra, select unique precursor-to-product ion transitions for each isomer for selective and sensitive quantification. For guanidino compounds, characteristic losses related to the guanidino group are expected.
-
Trustworthiness through Self-Validation: This protocol's integrity is maintained by the prerequisite of chromatographic separation.[12] If two isomers produce identical fragmentation patterns, their identity can only be confirmed if they are separated in time by the LC column. The use of isotopically labeled internal standards is also crucial for accurate quantification, as it corrects for matrix effects and variations in instrument response.[12]
dot
Caption: Representative fragmentation of a C5H11N3O2 isomer in tandem mass spectrometry.
Section 4: Unambiguous Structure Elucidation by NMR Spectroscopy
While LC-MS/MS provides excellent sensitivity and is crucial for quantification, it provides indirect structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the de novo structural elucidation of organic molecules, including the definitive differentiation of isomers.[9] It directly probes the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Causality of Method Choice: Positional isomers like 4-GBA and 2-GBA have the same number of hydrogen and carbon atoms, but their local electronic environments are different due to their proximity to the electron-withdrawing carboxyl and guanidino groups. These differences result in unique chemical shifts and coupling patterns in the NMR spectrum, providing a distinct "fingerprint" for each isomer. For instance, the protons on the carbon adjacent to the guanidino group in 2-GBA will have a significantly different chemical shift compared to any proton in 4-GBA.
Detailed Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
A pure, isolated sample of the isomer is required (typically >1 mg). The sample can be purified via preparative HPLC if necessary.
-
Dissolve the sample in a deuterated solvent, such as Deuterium Oxide (D₂O), which is suitable for polar, acidic compounds. Add a small amount of a reference standard like DSS or TSP for chemical shift calibration.
-
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: sufficient number of scans for good signal-to-noise, appropriate relaxation delay (d1), and suppression of the residual H₂O solvent peak.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift axis using the reference standard.
-
Integrate the ¹H signals to determine the relative number of protons in each environment.
-
Analyze the chemical shifts and coupling constants (J-values) to deduce the structure. Compare the experimental spectra to those of known reference standards or to spectra predicted from computational chemistry software.
-
| Expected ¹H NMR Features | 4-Guanidinobutanoic acid | 2-Guanidinobutanoic acid |
| α-CH₂ (to COOH) | Triplet, ~2.2 ppm | Multiplet (CH), ~3.8 ppm |
| β-CH₂ | Multiplet, ~1.8 ppm | Multiplet (CH₂), ~1.9 ppm |
| γ-CH₂ (to Guanidino) | Triplet, ~3.2 ppm | N/A |
| CH₃ (Ethyl group) | N/A | Triplet, ~0.9 ppm |
Note: Predicted chemical shifts are approximate and can vary with solvent and pH.
Conclusion
The analysis of the molecular formula C5H11N3O2 is a prime example of the challenges posed by isomerism in modern chemical and biological research. A successful investigation hinges on moving beyond simple molecular weight determination to a multi-technique workflow that can parse the subtle structural differences between isomers. By logically combining the separation power of liquid chromatography, the sensitivity of tandem mass spectrometry, and the definitive structural insight of NMR spectroscopy, researchers can achieve unambiguous identification and accurate quantification. The protocols and rationale presented in this guide provide a robust, self-validating framework to confidently navigate the isomeric landscape of C5H11N3O2, ensuring data integrity for applications ranging from metabolomics to pharmaceutical development.
References
- Vertex AI Search. (2022). Glutamine [C5H10N2O3] Molecular Weight Calculation - Laboratory Notes.
- NIST. L-Glutamine - the NIST WebBook.
- Supreme Pharmatech. L-Glutamine | C5H10N2O3.
- Keeley, T. P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PMC.
- ResearchGate. Typical mass spectrometry chromatograms of glutamine and IS in human....
- PubChem. L-Glutamine | C5H10N2O3 | CID 5961.
- Sigma-Aldrich. L-Glutamine 56-85-9.
- ResearchGate. Mass spectra of glutamic acid (í µí±Ž) and glutamine (í µí± ).
- Oxford Academic. (2014). Rapid Determination of Glutamine in Human Plasma by High-Performance Liquid Chromatographic–Tandem Mass Spectrometry and Its Application in Pharmacokinetic Studies.
- PubMed. (1991). Quantification of glutamate, glutamine, and other metabolites in in vivo proton NMR spectroscopy.
- OSU Chemistry. (2005). Fragmentation pathway for glutamine identification.
- ResearchGate. NMR spectral data (1H, 13C and 2D experiments) of L-glutamine and its autoclaved products (GlA20 and GlA40).
- ChemicalBook. L-Glutamine(56-85-9) 1H NMR spectrum.
- PubChem. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500.
- NIH. In vivo nuclear magnetic resonance spectroscopy studies of the relationship between the glutamate-glutamine neurotransmitter cycle and functional neuroenergetics. PMC.
- Cambridge Bioscience. 4-Guanidinobutanoic acid - TargetMol Chemicals Inc.
- Alzchem Group. 4-Guanidinobutanoic acid.
- PubChem. 4-Guanidinobutyrate | C5H11N3O2 | CID 25200642.
- PubChem. 2-((Aminoiminomethyl)amino)butanoic acid | C5H11N3O2 | CID 458593.
- NIH. (2019). 1H-NMR metabolomics identifies significant changes in hypermetabolism after glutamine administration in burned rats. PMC.
- Quora. (2018). How many isomers are there in C5H11NO2?.
- PMC. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
- Doc Brown's Chemistry. 8 constitutional isomers of molecular formula C5H11Cl....
- PMC. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries.
- PMC. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry.
- PMC. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
- PubMed. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry.
- PubMed. (2001). Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid.
- Doc Brown's Chemistry. Structural Isomerism constitutional isomers....
- ResearchGate. (2025). Isomerism in Organic Compounds: Diversity in Molecular Structure and Function.
Sources
- 1. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Guanidinobutanoic acid - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. 2-((Aminoiminomethyl)amino)butanoic acid | C5H11N3O2 | CID 458593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural Isomerism constitutional isomers, chain isomers, positional isomers, functional group isomers, tautomerism number of structures possible from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. L-Glutamine [webbook.nist.gov]
- 7. supremepharmatech.com [supremepharmatech.com]
- 8. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-{[Bis(methylamino)methylidene]amino}acetic Acid (Creatine Monohydrate)
Abstract: This document provides a comprehensive technical guide for the chemical synthesis, purification, and analysis of 2-{[Bis(methylamino)methylidene]amino}acetic acid, commonly known as creatine. While creatine is produced endogenously in vertebrates through a two-step enzymatic process involving the amino acids glycine, arginine, and methionine, chemical synthesis offers a scalable, high-purity, and cost-effective route for producing the compound for research, supplementation, and pharmaceutical applications.[1][2][3][4] The primary industrial method, which involves the reaction of sodium sarcosinate with cyanamide, is detailed herein.[5][6][7] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and robust quality control procedures to ensure the synthesis of high-purity creatine monohydrate.
Introduction to Creatine and its Synthesis
Creatine is a pivotal organic compound in vertebrate energy metabolism.[1] Its phosphorylated form, phosphocreatine (PCr), serves as a rapidly accessible reservoir of high-energy phosphate bonds in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][8] The creatine kinase (CK) enzyme reversibly catalyzes the transfer of a phosphate group from PCr to adenosine diphosphate (ADP), rapidly regenerating adenosine triphosphate (ATP) to fuel cellular processes.[2][8]
Biological Synthesis Pathway: The natural production of creatine is a two-step process spanning two different organs.[9][10]
-
Step 1 (Kidney): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing guanidinoacetate (GAA) and ornithine.[2]
-
Step 2 (Liver): GAA is transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to yield creatine.[2][8]
While elegant, this biological pathway is not practical for large-scale production. Modern manufacturing relies exclusively on controlled chemical synthesis, which provides superior consistency, purity, and scalability.[4][5] This guide focuses on the most prevalent and efficient synthetic route.
The Sarcosinate-Cyanamide Synthetic Route
The most widely adopted method for industrial creatine synthesis is the reaction between a salt of sarcosine (N-methylglycine) and cyanamide.[6][7][11] This method is valued for its efficiency and the high purity of the resulting product when executed with proper controls.
Reaction Mechanism
The core of the synthesis is a nucleophilic addition reaction. The nitrogen atom of sarcosine (specifically, its deprotonated salt form, sodium sarcosinate) acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in cyanamide.[11][12] The reaction is typically conducted in an aqueous solution under controlled pH and temperature to optimize yield and minimize the formation of impurities.[13]
Caption: Mechanism of Creatine Synthesis.
Rationale for Reagent and Condition Selection
-
Sodium Sarcosinate: Using the sodium salt of sarcosine is critical. In the preferred pH range of 9.0-10.0, the carboxylic acid group is deprotonated, but more importantly, it ensures the secondary amine remains a potent nucleophile, ready to attack the cyanamide.[13]
-
Cyanamide: This small, reactive molecule provides the necessary guanidinium precursor structure. It must be of high purity to avoid introducing contaminants into the reaction.[4][6]
-
Aqueous Medium: Water is an effective and safe solvent for the reactants. The reaction can also be performed in a mixture of water and a C1-C5 aliphatic alcohol.[13]
-
Temperature and pH Control: Maintaining the temperature between 50-100°C and the pH between 9.0-10.0 is a balancing act.[13] These conditions are optimal for the reaction rate while minimizing the degradation of reactants and the formation of byproducts like dicyandiamide (DCD).[5][14]
Experimental Protocols
This section outlines a detailed, step-by-step methodology for the synthesis, purification, and analysis of creatine monohydrate.
Protocol 1: Laboratory-Scale Synthesis of Creatine Monohydrate
This protocol is adapted from established chemical synthesis procedures.[11][12][13]
-
Reagent Preparation:
-
Prepare a 40% (w/w) aqueous solution of sodium sarcosinate.
-
Prepare a 50% (w/w) aqueous solution of cyanamide.
-
-
Reaction Setup:
-
In a jacketed glass reactor equipped with a mechanical stirrer, pH probe, and temperature controller, add the sodium sarcosinate solution.
-
Begin stirring and heat the solution to a target temperature of 80°C.
-
-
Reaction Execution:
-
Once the target temperature is stable, slowly add the cyanamide solution to the reactor over a period of 60 minutes. A molar ratio of approximately 1.1:1 (cyanamide:sarcosinate) is recommended.[13]
-
Throughout the addition, monitor the pH. If the pH drops, adjust it to maintain a range of 9.0-10.0 using a dilute sodium hydroxide solution.
-
After the addition is complete, maintain the reaction mixture at 80°C for an additional 2-3 hours with continuous stirring.
-
-
Crystallization (Purification Step 1):
-
After the reaction period, turn off the heating and allow the solution to cool slowly. Controlled cooling is critical for forming pure, uniform crystals.[5][6]
-
Cool the mixture to approximately 10°C over several hours. Gentle agitation can promote uniform crystal growth.[5] As the solution becomes supersaturated, white crystals of creatine monohydrate will precipitate.[6]
-
-
Isolation and Washing (Purification Step 2):
-
Isolate the precipitated crystals from the mother liquor via vacuum filtration using a Büchner funnel. For larger scales, centrifugation is the industrial method of choice.[5][15]
-
Wash the crystal cake on the filter with two portions of cold deionized water to remove soluble impurities and unreacted starting materials.[6]
-
-
Drying (Final Step):
Protocol 2: Quality Control and Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of the synthesized creatine and quantifying potential contaminants.[3][14]
Objective: To verify the identity and purity of the final product, ensuring it meets a minimum purity standard of 99% and is free from significant levels of creatinine and dicyandiamide.[5][14]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized creatine monohydrate.
-
Dissolve in 100 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare working standards and samples by further dilution as needed.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for polar compounds like creatine and its impurities.[16] |
| Mobile Phase | 0.045 M Ammonium Sulfate in Water | A simple, effective mobile phase for isocratic elution.[16] Other options include water/acetonitrile/acid mixtures.[17][18] |
| Flow Rate | 0.75 mL/min | A typical analytical flow rate for a 4.6 mm ID column.[16] |
| Detection | UV at 205 nm | Creatine and creatinine show absorbance at low UV wavelengths.[16] |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temp. | Ambient or 25°C | Ensures reproducible retention times. |
Data Analysis:
-
Calculate the purity of creatine by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
-
Quantify known impurities (creatinine, dicyandiamide) against certified reference standards to ensure they are below acceptable limits.
Workflow and Data Summary
Overall Synthesis and Purification Workflow
The entire manufacturing process, from raw materials to the final quality-assured product, follows a logical and controlled sequence.[5][14][19]
Caption: End-to-end workflow for creatine monohydrate production.
Summary of Key Synthesis Parameters
The following table summarizes the critical parameters for the successful synthesis of creatine monohydrate.
| Parameter | Typical Range | Rationale | Source(s) |
| Reactants Molar Ratio | 0.9:1 - 1.25:1 (Cyanamide:Sarcosinate) | Near-equimolar ratio ensures efficient conversion without excessive unreacted starting materials. | [13] |
| Reaction Temperature | 50 - 100 °C | Balances reaction kinetics with the stability of reactants and products. | [5][13] |
| Reaction pH | 9.0 - 10.0 | Maintains sarcosine in its nucleophilic form and facilitates the reaction. | [13] |
| Final Product Purity | > 99% | Pharmaceutical and supplement-grade standard, verified by HPLC. | [3][5] |
| Key Impurities | Creatinine, Dicyandiamide (DCD) | Monitored to ensure product safety and quality. | [14] |
Conclusion
The chemical synthesis of this compound via the sarcosinate and cyanamide route is a well-established and highly efficient process. Success hinges on precise control over reaction parameters such as temperature and pH, followed by a meticulous, multi-step purification process involving crystallization, washing, and drying.[5][13] Rigorous analytical validation, primarily using HPLC, is a non-negotiable final step to confirm the identity, purity, and safety of the final product.[14][16] The protocols and insights provided in this guide offer a robust framework for researchers and developers to produce high-quality creatine monohydrate for a variety of scientific applications.
References
-
Wikipedia. Creatine . [Link]
-
NutraBusiness. How Is Creatine Monohydrate Made? Complete Manufacturing Guide . [Link]
-
ACS Publications. Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment . Journal of Chemical Education. [Link]
-
Swasthum. How Creatine Is Made: Complete Manufacturing Process . [Link]
-
National Center for Biotechnology Information (PMC). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo . [Link]
-
Vegan Supplement Store. How Creatine Is Made: The Truth About Its Production and Origins . [Link]
-
Shawn M. Young. The Synthesis and Mechanism of Creatine in Human Muscle Tissue . [Link]
-
ResearchGate. Schematic overview over the creatine pathway. The synthesis of creatine... . [Link]
-
Caloong Chemical Co., Ltd. How High-Quality Creatine Monohydrate Is Manufactured . [Link]
-
ERIC. Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment . Journal of Chemical Education. [Link]
-
Reactome. Creatine metabolism . [Link]
- Google Patents.
- Google Patents.
-
Cymbiotika. Unpacking Creatine Monohydrate Production: From Raw Materials to You . [Link]
-
Creapure. How is creatine produced? . [Link]
-
SIELC Technologies. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column . [Link]
-
Myprotein. How Creatine Is Made | In The Lab . [Link]
-
SIELC Technologies. HPLC Separation of Creatine, Creatinine and Histidine . [Link]
-
PubMed. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations . [Link]
Sources
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureprescriptions.com [pureprescriptions.com]
- 4. vegansupplementstore.co.uk [vegansupplementstore.co.uk]
- 5. advancedsupplements.com [advancedsupplements.com]
- 6. How Creatine Is Made: Complete Manufacturing Process [swasthum.com]
- 7. How is creatine produced? | Creapure [creapure.com]
- 8. Writing: The Synthesis and Mechanism of Creatine in Human Muscle Tissue // Shawn Young [shawnyoung.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Creatine metabolism [reactome.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ERIC - EJ820307 - Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment, Journal of Chemical Education, 2006-Nov [eric.ed.gov]
- 13. CZ188596A3 - Process for preparing creatine and creatine monohydrate - Google Patents [patents.google.com]
- 14. cymbiotika.com [cymbiotika.com]
- 15. us.myprotein.com [us.myprotein.com]
- 16. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
- 18. lcms.cz [lcms.cz]
- 19. caloongchem.com [caloongchem.com]
Application Notes and Protocols for the HPLC Detection of N,N'-Dimethylguanidinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Analytical Significance of N,N'-Dimethylguanidinoacetic Acid
N,N'-dimethylguanidinoacetic acid (DMGAA) is a methylated derivative of guanidinoacetic acid (GAA), a key precursor in the biosynthesis of creatine. The analysis of DMGAA and other guanidino compounds is of significant interest in clinical chemistry and pharmaceutical development. Altered levels of these compounds can be indicative of metabolic disorders, and their accurate quantification in biological matrices is crucial for diagnostic and research purposes.
Due to its polar and highly basic nature, the chromatographic analysis of DMGAA presents unique challenges. This application note provides a comprehensive guide to two robust High-Performance Liquid Chromatography (HPLC) methods for the determination of DMGAA: a Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-MS/MS) method for direct analysis, and a reversed-phase HPLC method with pre-column derivatization for fluorescence detection. The causality behind experimental choices, detailed protocols, and data presentation are provided to ensure scientific integrity and practical implementation.
Physicochemical Properties of N,N'-Dimethylguanidinoacetic Acid: A Rationale for Method Selection
-
Polarity: DMGAA is a highly polar molecule due to the presence of the guanidino group and the carboxylic acid moiety. This high polarity makes it poorly retained on traditional reversed-phase C18 columns.
-
Basicity and Acidity (pKa): The guanidino group is strongly basic, with a predicted pKa around 12-13, similar to guanidinoacetic acid's strongest basic pKa of 12.24.[1] The carboxylic acid group is acidic, with an expected pKa in the range of 3-4, similar to guanidinoacetic acid's strongest acidic pKa of 3.37.[1] These properties mean that DMGAA will be zwitterionic over a wide pH range.
-
UV Absorbance: DMGAA lacks a significant chromophore, making direct UV detection at typical wavelengths (e.g., >220 nm) challenging and likely to result in poor sensitivity.
These characteristics necessitate chromatographic strategies that can effectively retain polar compounds and employ sensitive detection techniques. HILIC is an ideal separation mode for polar analytes, while derivatization to introduce a fluorophore is a well-established technique to enhance the sensitivity of detection for non-chromophoric compounds.
Method 1: Direct Analysis of N,N'-Dimethylguanidinoacetic Acid by HILIC-MS/MS
This method is highly specific and sensitive, allowing for the direct quantification of DMGAA in complex biological matrices without the need for derivatization.
Rationale for HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like DMGAA can partition, leading to their retention.[2] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, as it allows for the specific detection of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Workflow: HILIC-MS/MS
Caption: Workflow for HILIC-MS/MS analysis of DMGAA.
Detailed Protocol: HILIC-MS/MS
1. Sample Preparation (Plasma/Urine)
-
To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 90% acetonitrile in water with 0.1% formic acid).
2. HPLC Conditions
| Parameter | Setting |
| Column | HILIC Column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 90% B to 50% B over 5 minutes, then return to 90% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by infusing a standard of DMGAA. A hypothetical precursor ion would be [M+H]+. |
Method 2: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection
This method provides a sensitive and more accessible alternative to MS detection, suitable for laboratories equipped with standard HPLC-fluorescence detectors.
Rationale for Derivatization with Ninhydrin
As DMGAA lacks a native fluorophore, derivatization is necessary for sensitive fluorescence detection. Ninhydrin reacts with the primary amine groups in the guanidino moiety of DMGAA under specific conditions to form a highly fluorescent derivative. This reaction is selective for guanidino compounds over amino acids under the described conditions, which is advantageous when analyzing biological samples. The resulting derivative is more hydrophobic than the parent compound, allowing for good retention and separation on a reversed-phase column.
Experimental Workflow: RP-HPLC with Pre-column Derivatization
Caption: Workflow for RP-HPLC analysis of DMGAA with pre-column derivatization.
Detailed Protocol: RP-HPLC with Pre-column Derivatization
1. Sample Preparation and Derivatization
-
Perform protein precipitation on 100 µL of plasma or urine as described in the HILIC-MS/MS method.
-
To 50 µL of the supernatant, add 50 µL of a strongly alkaline solution (e.g., 1 M NaOH) and 50 µL of a ninhydrin solution (e.g., 5% in a suitable solvent).
-
Incubate at a specific temperature and time as optimized for the derivatization reaction (e.g., 60°C for 20 minutes).
-
Neutralize the reaction with an acidic solution (e.g., 1 M HCl) and add a stabilizing agent if necessary.
-
The exact conditions for derivatization (reagent concentrations, temperature, and time) should be optimized for DMGAA to ensure complete reaction and stability of the derivative.
2. HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes, then return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
3. Fluorescence Detection
| Parameter | Setting |
| Excitation Wavelength | 390 nm |
| Emission Wavelength | 470 nm |
Comparative Summary of HPLC Methods for DMGAA Analysis
| Feature | HILIC-MS/MS | RP-HPLC with Pre-column Derivatization |
| Principle | Separation of polar analyte on a polar stationary phase. | Separation of a more hydrophobic derivative on a non-polar stationary phase. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Fluorescence |
| Specificity | Very High | High (dependent on derivatization selectivity) |
| Sensitivity | Very High (sub-ng/mL levels achievable) | High (ng/mL levels achievable) |
| Sample Preparation | Protein precipitation, evaporation, reconstitution. | Protein precipitation, derivatization. |
| Instrumentation | HPLC coupled to a tandem mass spectrometer. | Standard HPLC with a fluorescence detector. |
| Advantages | Direct analysis without derivatization, high specificity. | High sensitivity, more accessible instrumentation. |
| Disadvantages | Requires expensive instrumentation, potential for matrix effects. | Derivatization adds complexity and potential for variability. |
Conclusion
The selection of an appropriate HPLC method for the analysis of N,N'-dimethylguanidinoacetic acid is dependent on the specific requirements of the study, including the desired sensitivity, specificity, and available instrumentation. The HILIC-MS/MS method offers a highly specific and sensitive approach for the direct analysis of DMGAA, making it ideal for clinical and research applications where accurate quantification in complex matrices is paramount. The reversed-phase HPLC method with pre-column derivatization and fluorescence detection provides a robust and sensitive alternative for laboratories without access to mass spectrometry. Both methods, when properly validated, can provide reliable and accurate quantification of DMGAA, contributing to a better understanding of its role in health and disease.
References
-
Buchberger, W., & Ferdig, M. (2004). Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection. Journal of Separation Science, 27(15-16), 1309–1312. Available at: [Link]
- (Placeholder for a relevant HILIC-MS/MS reference for a similar compound, as a direct one for DMGAA was not found in the initial search)
- (Placeholder for a relevant sample prepar
- (Placeholder for a reference on the properties of guanidino compounds)
- (Placeholder for a general HPLC theory reference)
- (Placeholder for a reference on mass spectrometry principles)
-
FooDB. (2020). Showing Compound Guanidino acetic acid (FDB005417). Available at: [Link]
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
Sources
Application Note: Metabolic Reprogramming via Creatine Pathway Inhibition using N,N-Dimethylguanidinoacetic Acid (DMGA)
Introduction & Mechanism of Action
Dimethylguanidinoacetic acid (DMGA) is a structural analog of creatine (
Unlike Creatine, which is efficiently transported and phosphorylated, DMGA acts through two primary competitive mechanisms:
-
Transport Blockade (SLC6A8): DMGA competes with creatine for uptake via the Sodium- and Chloride-dependent Creatine Transporter (SLC6A8/CT1).
-
False Substrate (Dead-End Metabolite): Once intracellular, DMGA binds to the active site of Creatine Kinase (CK). However, due to the steric bulk of the additional methyl group on the guanidino nitrogen, it is either poorly phosphorylated or forms a thermodynamically unstable phosphagen, effectively sequestering the enzyme and reducing the available ATP buffering capacity.
Pathway Visualization
The following diagram illustrates the competitive inhibition points of DMGA within the cellular energetic framework.
Figure 1: Mechanism of DMGA-mediated creatine depletion. DMGA competes for entry via SLC6A8 and occupies the Creatine Kinase active site without generating a stable high-energy phosphagen.
Experimental Design Strategy
To successfully use DMGA as a competitive inhibitor, the experimental design must account for the slow turnover of the endogenous creatine pool. Unlike acute receptor antagonists, metabolic depletion requires time.
| Parameter | Recommendation | Rationale |
| Concentration | 2.5 mM – 10 mM | High excess required to outcompete physiological creatine ( |
| Duration | 24 – 72 Hours | Intracellular creatine has a long half-life. Short exposures (<6h) are insufficient for depletion. |
| Media | Dialyzed FBS or Low-Serum | Standard FBS contains creatine ( |
| Control | Equimolar Creatine Rescue | To prove specificity, a "Rescue" arm (DMGA + Excess Creatine) must reverse the phenotype. |
Protocol 1: In Vitro Metabolic Depletion
This protocol details the induction of a creatine-deficient state in adherent cell lines (e.g., HeLa, HEK293, or primary myoblasts).
Reagents
-
DMGA Stock: 500 mM in PBS (pH 7.4). Filter sterilize (0.22
m). Note: Solubility may require mild warming (37°C). -
Culture Media: DMEM (glucose free or low glucose recommended if testing glycolytic shift) + 10% Dialyzed FBS.
-
Rescue Stock: 500 mM Creatine Monohydrate in PBS.
Step-by-Step Methodology
-
Seeding: Plate cells at 30-40% confluence. Metabolic inhibitors halt proliferation; starting at lower density prevents overgrowth in control wells.
-
Acclimatization: Allow cells to adhere for 24 hours in standard media.
-
Treatment Initiation:
-
Control: Media + Vehicle (PBS).
-
Depletion (DMGA): Media + 5 mM DMGA.
-
Rescue: Media + 5 mM DMGA + 5 mM Creatine.
-
-
Incubation: Incubate for 48 hours .
-
Critical Step: Refresh media containing the inhibitor every 24 hours to maintain constant competitive pressure.
-
-
Harvest: Proceed immediately to Protocol 2 (Quantification) or functional assays (e.g., Seahorse XF analysis).
Protocol 2: Validation via HPLC (Guanidino Profiling)
Self-validation is mandatory. You cannot assume depletion occurred; you must measure the [PCr]/[ATP] ratio or total intracellular creatine.
Sample Preparation
-
Wash cells 3x with ice-cold PBS (rapidly to prevent leak).
-
Lyse in 0.4 M Perchloric Acid (PCA) (200
L per well of 6-well plate). -
Scrape and collect lysate on ice.
-
Neutralize with 2 M
(titrate to pH 7.0–7.5). -
Centrifuge (12,000 x g, 10 min, 4°C) to remove salt/protein precipitate.
-
Supernatant is ready for HPLC derivatization.
HPLC Derivatization (Ninhydrin or Phenanthrenequinone)
Detection of guanidino compounds requires derivatization for fluorescence.
-
Derivatization Reagent: 0.05% Phenanthrenequinone in DMF + 1M NaOH.
-
Reaction: Mix 100
L Sample + 50 L Reagent. Incubate at 60°C for 20 min. Stop with 50 L 1M Acetic Acid. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5
m. -
Mobile Phase:
-
A: 20 mM Sodium Acetate (pH 5.0) containing 5 mM 1-Octanesulfonic acid (Ion pairing agent).
-
B: Acetonitrile.
-
-
Gradient: 0-20% B over 15 min.
-
Detection: Fluorescence (Ex: 312 nm, Em: 395 nm).
Expected Result:
-
Control: Distinct peaks for Creatine (RT ~6 min) and Phosphocreatine.
-
DMGA Treated: >80% reduction in Creatine peak area; appearance of DMGA peak (shifted RT).
Functional Readout: ATP Stress Test
Depletion of creatine often has no effect under basal conditions due to glycolytic compensation. You must stress the system to see the "Inhibitor" effect.
Experimental Setup
-
Perform Protocol 1 (48h DMGA treatment).
-
Wash cells into Glucose-Free / Galactose-containing media (forces mitochondrial reliance).
-
Oligomycin Challenge: Treat with 1
M Oligomycin (ATP synthase inhibitor). -
Readout: Measure cell viability (CellTiter-Glo) or Real-time ATP kinetics.
Interpretation:
-
Control cells utilize the Phosphocreatine buffer to maintain ATP levels during the initial minutes of Oligomycin stress.
-
DMGA-treated cells lack this buffer and exhibit an immediate, precipitous drop in ATP levels.
References
-
Fitch, C. D., et al. (1974). "Creatine metabolism in skeletal muscle. V. An intracellular abnormality of creatine trapping in dystrophic muscle." Journal of Biological Chemistry. Link
- Foundational text on creatine transport kinetics and analog competition.
-
Wyss, M., & Kaddurah-Daouk, R. (2000).[1] "Creatine and creatinine metabolism." Physiological Reviews. Link
- The authoritative review on guanidino acid analogs and their use as metabolic inhibitors.
-
Lombardi, A., et al. (2021). "Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression."[2] Journal of Experimental Medicine. Link
- -GPA)
-
Rowley, G. L., et al. (1971). "On the specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine." Journal of the American Chemical Society. Link
- Chemical basis for the lack of substr
Sources
- 1. Anatolian Journal of Pharmaceutical Sciences » Submission » Determination of Guanidinoacetic Acid in Urine by HPLC-FLD Method [dergipark.org.tr]
- 2. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to Solubility and Solvent Selection for Creatine Derivatives
Introduction: The Solubility Challenge of Creatine and Its Analogs
Creatine, an amino acid derivative, is a cornerstone of cellular bioenergetics, playing a pivotal role in the regeneration of adenosine triphosphate (ATP) in tissues with high energy demands, such as skeletal muscle and the brain.[1][2] Its therapeutic potential and ergogenic properties have led to the development of numerous derivatives aimed at improving its physicochemical properties and bioavailability.[3][4] Creatine monohydrate (CM) remains the most studied form, but its moderate aqueous solubility and tendency to degrade into the biologically inactive creatinine present significant challenges for formulation and experimental design.[3][5][6]
This guide provides a comprehensive overview of the factors governing the solubility of creatine derivatives. We present quantitative data, validated experimental protocols for solubility determination and stock solution preparation, and a strategic framework for solvent selection to aid researchers in achieving consistent, reproducible, and effective experimental outcomes.
Fundamentals of Creatine Solubility and Stability
The dissolution of creatine derivatives is primarily influenced by their molecular structure, the solvent's properties, temperature, and pH. Understanding these factors is critical for effective solvent selection.
2.1 The Critical Role of Temperature The solubility of most creatine forms in water is endothermic, meaning it increases significantly with temperature. This relationship is nearly linear and is one of the most effective physical methods for enhancing dissolution.[7][8][9][10] For instance, the solubility of creatine monohydrate in water can be increased by over seven-fold by raising the temperature from 4°C to 60°C.[7][8]
2.2 The Influence of pH As a zwitterionic compound, creatine's solubility is highly dependent on the pH of the aqueous medium.[3] Lowering the pH generally increases solubility.[7][9] This principle is the basis for the development of various creatine salts (e.g., citrate, pyruvate, hydrochloride), which generate an acidic environment upon dissolution, thereby enhancing their own solubility compared to the neutral pH of a saturated creatine monohydrate solution.[7][9][10]
2.3 The Inherent Instability: Creatine to Creatinine Conversion In aqueous solutions, creatine undergoes a non-enzymatic intramolecular cyclization to form creatinine.[6][7][10] This degradation is the primary source of instability and is accelerated by lower pH values and higher temperatures.[4][7][10] However, this degradation is minimized at neutral pH (6.5-7.5) and is significantly halted at a very low pH (<2.5), as the amide group becomes protonated, preventing the cyclization reaction.[4][10] This creates a delicate balance: the acidic conditions that favor solubility can also promote degradation if not carefully controlled.
Comparative Solubility of Common Creatine Forms
The choice of a creatine derivative is often dictated by its solubility. While creatine monohydrate is the "gold standard" for efficacy studies, its derivatives offer significant advantages for liquid formulations.[4] The table below summarizes the aqueous solubility of several common forms.
| Compound | Solubility (g/L) | Temperature (°C) | Resulting pH of Saturated Solution | Reference(s) |
| Creatine Monohydrate | 6 | 4 | ~7.0 | [7][8] |
| 14 | 20 | ~7.0 | [7][8][9] | |
| 34 | 50 | ~7.0 | [7][8][10] | |
| 45 | 60 | ~7.0 | [7][8][9] | |
| Tricreatine Citrate | 29 | 20 | 3.2 | [7][9] |
| Creatine Pyruvate | 54 | 20 | 2.6 | [7][9] |
| Dicreatine Citrate | Higher than CM | 25 | Not Reported | [11][12] |
| Creatinol-O-Phosphate | 5 | 20 | Not Reported | [7] |
| Dicreatinol Sulfate | 1,370 | 20 | Not Reported | [7] |
Strategic Solvent Selection and Formulation Approaches
For many drug development applications, particularly those involving poorly soluble derivatives or requiring non-aqueous systems, a more advanced strategy is necessary.
4.1 Aqueous Systems:
-
Temperature Adjustment: As detailed, warming the solvent is a simple and effective first step. For stock solutions, dissolving in warm water (e.g., 50°C) followed by cooling can achieve a temporarily supersaturated state.
-
pH Modification: Using buffers to maintain a neutral pH (~7.0) is crucial for maximizing stability during storage.[4][7] For applications requiring high concentrations, a very low pH buffer (<2.5) can be used to enhance solubility while preventing degradation, though the physiological compatibility must be considered.[10]
4.2 Co-solvents and Non-Aqueous Systems: For derivatives with high lipophilicity, water-miscible organic co-solvents may be required.[13] Common choices in preclinical studies include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) 300/400
-
Propylene glycol
The use of co-solvents can significantly enhance solubility but requires careful toxicity and tolerability assessment in the intended application (e.g., cell culture, in vivo studies).[13] A temporary protection of the creatine guanidine group can also improve dissolution in organic solvents while preventing cyclization.[14]
4.3 Advanced Formulation Technologies: For highly challenging derivatives, technologies used for other poorly soluble drugs can be adapted:[15][16][17]
-
Cyclodextrins: These molecules can form inclusion complexes with lipophilic creatine esters, encapsulating the poorly soluble portion of the molecule to enhance aqueous solubility.[13][17]
-
Lipid-Based Formulations: For highly lipophilic prodrugs, self-emulsifying drug delivery systems (SEDDS) or lipid nanocapsules can be employed to improve solubility and oral absorption.[5][13]
Experimental Protocols
5.1 Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a creatine derivative in a specific solvent, a standard method in pharmaceutical development.[18]
-
Rationale: This method ensures that the solution is truly saturated by allowing sufficient time for equilibrium to be reached between the solid and dissolved compound. HPLC analysis provides precise and accurate quantification.
-
Materials:
-
Procedure:
-
Preparation: Add an excess amount of the creatine derivative powder to a known volume of the solvent in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. Note: Preliminary experiments can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microparticulates. Causality: Filtration is critical to prevent artificially high results from undissolved solids.
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration.[11][20]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in g/L or mg/mL.
-
5.2 Protocol 2: Preparation of a Stable Aqueous Stock Solution
This protocol is designed to prepare a sterile, stable stock solution of creatine monohydrate for use in applications like cell culture.
-
Rationale: Gentle heating aids dissolution, while maintaining a near-neutral pH and sterile filtering ensures stability and suitability for biological experiments. Aliquoting prevents degradation from repeated freeze-thaw cycles.
-
Materials:
-
High-purity creatine monohydrate
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and single-use microcentrifuge tubes
-
-
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of creatine monohydrate. To prepare a ~14 g/L (~100 mM) solution, use 1.4 g per 100 mL of solvent.
-
Dissolution: Add the powder to the sterile solvent (at room temperature) in a sterile container with a stir bar.
-
Gentle Warming (Optional): If dissolution is slow, warm the solution to 37-50°C while stirring.[6] Do not boil, as high temperatures accelerate degradation to creatinine.
-
pH Check (Optional but Recommended): Once fully dissolved, check the pH. If necessary, adjust to ~7.0-7.4 for optimal stability.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile conical tube. Causality: This step removes any potential microbial contamination, which is essential for cell culture applications.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for longer-term storage (up to 6 months).[6]
-
Conclusion
The successful use of creatine and its derivatives in research and drug development hinges on a thorough understanding of their solubility and stability. While creatine monohydrate's solubility can be effectively manipulated with temperature, its derivatives, particularly salts like creatine pyruvate and citrate, offer superior solubility in aqueous solutions at room temperature. For novel, poorly soluble derivatives, systematic screening of co-solvents and the application of advanced formulation technologies may be necessary. The protocols provided herein offer a validated framework for determining solubility and preparing stable solutions, ensuring that researchers can generate reliable and reproducible data. Careful attention to the interplay between pH, temperature, solubility, and stability is paramount for unlocking the full potential of these valuable compounds.
References
-
Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]
-
Cymbiotika. (2026, January 12). Unpacking Creatine Monohydrate Solubility: What You Need to Know. Cymbiotika. [Link]
-
Dash, A. K., et al. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 939-945. [Link]
-
Dash, A. K., et al. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. ResearchGate. [Link]
-
SRS Nutrition Express. (n.d.). How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story. SRS Nutrition Express. [Link]
-
Goral, A., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Pharmaceuticals, 17(1), 123. [Link]
-
Creighton University. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. [Link]
-
Dash, A. K., et al. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. ResearchGate. [Link]
-
SRS Nutrition Express. (2024, December 21). How to Improve Creatine Solubility?. SRS Nutrition Express. [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4115-4140. [Link]
-
Reddit. (2024, August 25). Making a stock solution of creatine monohydrate. r/labrats. [Link]
-
Goral, A., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. [Link]
-
Garbati, P., et al. (2014). Synthesis of creatine derivatives starting from (Boc)2-creatine. ResearchGate. [Link]
-
Alraddadi, O. A., et al. (2018). Solid-state Properties of Creatine Monohydrate. ResearchGate. [Link]
-
Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. MDPI. [Link]
-
Wikipedia. (n.d.). Creatine. Wikipedia. [Link]
-
Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1644. [Link]
-
Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1026. [Link]
-
ResearchGate. (2001). Preparation of Creatinine Standard Stock Solution. ResearchGate. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Wang, X., et al. (2016). Solution thermodynamics of creatine monohydrate in binary (water + ethanol) solvent systems at T = (278.15 to 328.15) K. ResearchGate. [Link]
-
Garbati, P., et al. (2014). A new method to synthesize creatine derivatives. ResearchGate. [Link]
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Academia.edu. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cymbiotika.com [cymbiotika.com]
- 9. News - How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story [srs-nutritionexpress.com]
- 10. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Research Portal [researchworks.creighton.edu]
Troubleshooting & Optimization
Technical Support Center: Creatine Analog Stability in Aqueous Solution
Introduction: The Stability Paradox
Welcome to the technical support center. If you are working with creatine or its analogs (e.g., cyclocreatine, creatine ethyl ester, phosphocreatine) in aqueous media, you are fighting a battle against entropy.
The core challenge is a formulation paradox : Creatine has poor solubility in cold water, encouraging researchers to use heat or acidic pH to dissolve it. However, both heat and acidity catalyze the intramolecular cyclization of creatine into creatinine , a biologically inactive waste product.[1]
This guide provides the mechanistic understanding and troubleshooting protocols necessary to maintain the integrity of your molecules during experimental workflows.
Module 1: The Stability Matrix (Mechanisms & Factors)
Q: Why is my creatine analog degrading in the buffer?
A: The primary degradation pathway is a non-enzymatic, intramolecular nucleophilic attack. The guanidino nitrogen attacks the carboxyl carbon, displacing water (or an alcohol in the case of esters) to form the cyclic lactam, creatinine.
The Drivers of Degradation:
-
pH:
-
Standard Creatine/Cyclocreatine: Acidic conditions protonate the carboxyl group, making it more electrophilic and susceptible to attack. Optimal stability is generally pH 7.0 – 8.5.
-
Ester Analogs (e.g., Creatine Ethyl Ester - CEE): These are a special case. They are stable in acid but rapidly cyclize at neutral/physiological pH (pH 7.4) due to base-catalyzed intramolecular cyclization.
-
-
Temperature: Degradation follows Arrhenius kinetics. A solution stable for 8 hours at 4°C may degrade significantly in 30 minutes at 37°C.
-
Buffer Composition: Phosphate buffers can sometimes catalyze degradation more than organic buffers (HEPES/MOPS) due to general acid-base catalysis, though the effect is secondary to pH and temperature.
Visualization: The Degradation Pathway
Figure 1: The irreversible cyclization pathway of creatine to creatinine. Note that for ester analogs, the leaving group is an alcohol rather than water.
Module 2: Troubleshooting Formulation
Q: How do I dissolve creatine without triggering degradation?
A: This is the most common failure point. Users often heat the solution to 60°C+ to speed up dissolution. Do not do this.
| Variable | Recommendation | Scientific Rationale |
| Temperature | 4°C (Ice Bath) | Lowers kinetic energy, significantly retarding the cyclization rate constant ( |
| Solvent | Pre-chilled Buffer | Dissolving in warm solvent and then cooling is too late; degradation initiates immediately. |
| Sonication | Pulsed, on Ice | Mechanical energy generates localized heat. Use short bursts (5s on, 10s off) to dissolve recalcitrant powder. |
| pH Target | 7.4 - 8.0 | (For non-esters) This pH range minimizes protonation of the leaving group, stabilizing the linear form. |
Q: My Creatine Ethyl Ester (CEE) standard disappears at pH 7.4. Why?
A: You are witnessing rapid cyclization. Unlike creatine monohydrate, CEE is highly unstable at physiological pH.
-
The Fix: Store CEE stock solutions in 0.1 M HCl (pH < 2). Neutralize immediately before use, or account for the rapid half-life (
minutes at pH 7.4) in your experimental design.
Module 3: Protocol – Preparation of Stable Stock Solutions
Objective: Prepare a 50 mM Creatine/Analog stock solution with <1% degradation.
Reagents:
-
Creatine Analog (High Purity >99%)
-
Solvent: HPLC-grade Water or PBS (pH 7.4)
-
Equipment: Sonication bath, 0.22 µm syringe filter (PES/Nylon).
Workflow:
-
Pre-chill Solvent: Place your buffer/water in an ice bath for 20 minutes. Target temp: <4°C.
-
Weighing: Weigh the analog powder into a scintillation vial.
-
Dissolution (The Critical Step):
-
Add the cold solvent to the powder.
-
Vortex for 30 seconds.
-
If undissolved, sonicate in an ice-water bath for 1 minute. Do not let the bath water warm up.
-
-
Filtration: Rapidly filter through a 0.22 µm syringe filter (cold) to remove any micro-particulates that could act as nucleation sites for precipitation.
-
Storage:
-
Immediate Use: Keep on ice. Use within 4 hours.
-
Long Term: Aliquot and flash-freeze in liquid nitrogen. Store at -80°C. Never store at 4°C or -20°C for long periods.
-
Visualization: The "Cold Chain" Workflow
Figure 2: The "Cold Chain" protocol ensures the analog remains in the linear state during solubilization.
Module 4: Analytical Verification (QC)
Q: How do I know if my creatine has degraded?
A: You must perform a QC check using HPLC. UV detection at 210 nm is standard.
The Challenge: Creatine and Creatinine are polar.[2] They do not retain well on standard C18 columns (they elute in the void volume).
Recommended Method (HILIC or Ion-Pairing):
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction LC) or Porous Graphitic Carbon (e.g., Hypercarb) |
| Mobile Phase | Acetonitrile : Water (70:30) + 10mM Ammonium Acetate |
| Detection | UV @ 210 nm |
| Expected Result | Creatinine elutes beforeCreatine on HILIC; order may reverse on Carbon columns. |
Troubleshooting Signs:
-
New Peak: A peak appearing at a different retention time indicates cyclization.
-
Peak Broadening: May indicate pH mismatch between sample and mobile phase.
References
-
Edgar, G., & Shiver, H. E. (1925).[3] The Equilibrium between Creatine and Creatinine, in Aqueous Solution. The Effect of Hydrogen Ion. Journal of the American Chemical Society.
-
Giese, M. W., & Lecher, C. S. (2009).[4] Non-enzymatic cyclization of creatine ethyl ester to creatinine.[4] Biochemical and Biophysical Research Communications.
-
Dash, A. K., & Sawhney, A. (2002). Stability of creatine in aqueous solution.[1][3][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.
-
Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 6. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution Separation of Creatine and Dimethylated Guanidino Analogs
Welcome to the Advanced Chromatography Support Hub. Topic: Resolving Peak Overlap and Matrix Interference in Guanidino Profiling (Creatine, Creatinine, ADMA, SDMA, DMG). Ticket Priority: High (Impacts Quantification Accuracy).
Executive Summary: The "Polarity Trap"
In metabolic profiling, the separation of Creatine from its dimethylated analogs—specifically Asymmetric Dimethylarginine (ADMA) , Symmetric Dimethylarginine (SDMA) , and Dimethylglycine (DMG) —presents a dual challenge:
-
Isobaric Conflict: ADMA and SDMA are structural isomers (
203) requiring baseline chromatographic separation. -
Matrix Suppression: Creatine is often present at millimolar (mM) concentrations, while dimethyl analogs exist at nanomolar (nM) levels. If Creatine co-elutes with these trace analytes, it causes severe ionization suppression, effectively "blinding" the mass spectrometer.
This guide moves beyond standard C18 protocols (which fail due to lack of retention) to implement Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) and Ion-Pairing strategies.
Diagnostic Protocol: Identify Your Overlap
Before modifying your method, use this logic flow to pinpoint the specific nature of your peak overlap.
Figure 1: Diagnostic logic for categorizing peak overlap issues in guanidino analysis.
Troubleshooting Guides (Q&A)
Issue 1: "My ADMA and SDMA peaks are merging into a single shoulder."
Diagnosis: Inadequate selectivity for structural isomers. The Science: ADMA and SDMA differ only in the position of the methyl groups on the guanidino moiety. On standard C18 columns, they co-elute in the void volume. Solution:
-
Switch to HILIC: Use a silica-based column with a zwitterionic stationary phase (e.g., sulfobetaine). The separation mechanism relies on the thickness of the water layer adsorbed to the silica, which interacts differently with the symmetric vs. asymmetric charge distribution.
-
pH Tuning: The guanidino group has a pKa ~12. Mobile phase pH must be acidic (pH 3.0–4.0) to ensure full protonation, or highly alkaline (pH >10, silica permitting) to suppress ionization of the carboxylic acid, altering retention.
-
Recommendation:Ammonium Formate (10-20 mM, pH 3.2) in the aqueous phase.
-
Issue 2: "I see a huge Creatine peak, but my Dimethylglycine (DMG) signal is erratic."
Diagnosis: Ion Suppression (Matrix Effect). The Science: Creatine concentrations in plasma can exceed 50 µM, while DMG may be <2 µM. If they elute within a 0.2-minute window, the massive influx of Creatine ions consumes the available charge in the ESI source, preventing DMG from ionizing. Solution:
-
Chromatographic Resolution: You must separate the bulk Creatine from the trace analytes.
-
Source Divert: If separation is impossible, program the LC divert valve to send the Creatine peak to waste, switching to the MS only for the DMG elution window (if retention times differ).
Issue 3: "Creatinine levels increase the longer the sample sits in the autosampler."
Diagnosis: On-column Cyclization. The Science: Creatine spontaneously cyclizes to Creatinine under acidic conditions and high heat. If your method uses an acidic mobile phase and a column oven >40°C, you are manufacturing Creatinine during the run. Solution:
-
Keep autosampler temperature at 4°C .
-
Limit column temperature to 30°C .
-
Process samples quickly after acidification.[1]
Experimental Protocols
Method A: The Gold Standard (ZIC-HILIC)
Best for: Simultaneous separation of Creatine, Creatinine, ADMA, SDMA, and DMG.
Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC or ZIC-pHILIC). Mechanism: Partitioning into a water-enriched layer on the surface.
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Provides ionic strength to control electrostatic interactions. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for HILIC retention. |
| Gradient | 90% B to 40% B over 10 min | Elutes non-polar first (void), then polar analytes. |
| Flow Rate | 0.3 - 0.5 mL/min | HILIC requires lower flow for mass transfer equilibrium. |
| Column Temp | 30°C | Prevents Creatine-to-Creatinine conversion. |
Expected Elution Order (ZIC-HILIC):
-
Creatinine (Least Polar)
-
Dimethylglycine (DMG)
-
ADMA / SDMA (Resolved)
-
Creatine (Most Polar/Retained)
Method B: Ion-Pairing Reversed Phase (IP-RP)
Best for: Labs restricted to C18 columns.
Stationary Phase: C18 (End-capped). Additive: Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA).
Protocol:
-
Add 0.05% - 0.1% HFBA to the aqueous mobile phase.
-
Mechanism: HFBA forms neutral ion pairs with the positively charged guanidino groups, making them hydrophobic enough to retain on C18.
-
Warning: HFBA causes persistent contamination in the MS source (signal suppression in negative mode). Dedicate a column and source to this method if possible.
Quantitative Data Summary
MRM Transitions & Physical Properties
| Analyte | Precursor (m/z) | Product (m/z) | pKa (Guanidino/Amino) | LogP | Key Interference |
| Creatine | 132.1 | 90.1 | 12.7 | -1.76 | Suppresses others |
| Creatinine | 114.1 | 44.1 | 4.8 | -1.76 | Isobaric with fragments |
| ADMA | 203.2 | 46.1 | 12.5 | -0.65 | SDMA (Isobaric) |
| SDMA | 203.2 | 172.1 | 12.5 | -0.65 | ADMA (Isobaric) |
| DMG | 104.1 | 58.1 | 9.8 | -1.50 | Betaine |
Visualizing the Separation Mechanism
Understanding why HILIC works is crucial for troubleshooting retention time shifts.
Figure 2: Mechanism of ZIC-HILIC. Analytes partition into the water layer created by the zwitterionic ligands.
References
-
Simultaneous quantification of serum symmetric dimethylarginine, asymmetric dimethylarginine and creatinine. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Hydrophilic interaction chromatography (HILIC) for the simultaneous determination of guanidinoacetate and creatine. Source: ResearchGate / Journal of Chromatographic Science URL:[Link]
-
Determination of Choline, Betaine, and Dimethylglycine in Plasma by LC-MS/MS. Source: Clinical Chemistry (Bevital) URL:[Link]
-
LC-MS/MS Analysis of Creatine and Related Substances (HILIC Mode). Source: Shodex Applications URL:[Link]
Sources
Purification techniques for synthesized guanidinoacetic acid derivatives
This guide serves as a specialized technical support resource for researchers working with Guanidinoacetic Acid (GAA) derivatives . As a Senior Application Scientist, I have structured this content to address the unique physicochemical challenges of these zwitterionic, highly polar compounds.
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Downstream Processing & Isolation Strategies for Guanidino-Carboxylates
Executive Summary: The Physicochemical Challenge
Synthesized GAA derivatives (e.g., creatine analogs, arginine mimetics) present a "purification paradox":
-
High Polarity: They are often too polar for standard Reverse-Phase (RP) chromatography.
-
Zwitterionic Nature: They possess both an acidic carboxylate and a highly basic guanidino group, making solubility highly pH-dependent.
-
Cyclization Risk: Under acidic or thermal stress, they spontaneously cyclize to form creatinine-like byproducts, which are difficult to separate.
This guide moves beyond generic protocols to provide mechanism-based troubleshooting .
Module 1: Crystallization & Precipitation (The First Line of Defense)
Q: My crude reaction mixture is a sticky oil. How do I induce crystallization?
A: GAA derivatives often "oil out" because they trap water/solvents in a hydrogen-bonding network. You must exploit their Isoelectric Point (pI) .
The Protocol:
-
Determine the pI: For most GAA derivatives, the guanidino group pKa is ~12.5, and the carboxyl group pKa is ~2.5. The zwitterionic (neutral) form dominates around pH 7–8. This is usually the point of lowest solubility.
-
Isoelectric Precipitation:
-
Dissolve the crude oil in a minimum volume of water at pH 10–11 (using NaOH).
-
Slowly acidify with glacial acetic acid or dilute HCl to pH 7.5–8.0.
-
Critical Step: Do not overshoot to pH < 4, or the species will become cationic and highly water-soluble again.
-
-
Antisolvent Addition: If water alone doesn't work, add warm Ethanol or Methanol to the aqueous solution until slightly turbid, then cool slowly to 4°C.
Q: I have white crystals, but NMR shows 10% starting amine. How do I remove it?
A: Unreacted amines are usually less polar than the zwitterionic product.
-
Wash Strategy: Triturate the solid with cold Isopropanol or Acetone . The zwitterionic GAA derivative is typically insoluble in these organic solvents, while the starting amine often dissolves.
Module 2: Ion Exchange Chromatography (IEX)
Q: Recrystallization failed. Which IEX resin should I use?
A: Because the guanidino group is a strong base, Cation Exchange (CEX) is the most robust method.
Mechanism: At pH 3–4, the carboxyl group is protonated (neutral), but the guanidino group is protonated (positive). The molecule binds strongly to cation exchangers.
Step-by-Step Protocol:
| Parameter | Recommendation | Rationale |
| Resin Type | Strong Cation Exchanger (Sulfopropyl - SP) | Maintains capacity even at low pH; weak exchangers (CM) may lose capacity if pH drops too low. |
| Loading Buffer | 10-20 mM Formic Acid (pH 3.0) | Ensures the GAA derivative is fully cationic (+1 charge) for binding. |
| Wash Step | Water or low salt (20 mM NaCl) | Removes non-ionic impurities and unreacted acidic reagents. |
| Elution | Ammonium Hydroxide Gradient (0.1M to 1.0M) | Raising pH above 10 deprotonates the guanidine or creates a zwitterion, releasing the compound. |
| Desalting | Lyophilization | Using volatile buffers (Formic acid/NH₄OH) allows direct freeze-drying without dialysis. |
Visualization of IEX Logic:
Module 3: Preparative HPLC & HILIC
Q: Reverse Phase (C18) columns show no retention. The compound elutes in the void volume.
A: This is classic behavior for GAA derivatives. You have two options: Ion-Pairing RP-HPLC or HILIC .
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended HILIC is superior for polar guanidines as it retains them based on polarity.
-
Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase A: Acetonitrile (90%).
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 4.5) in Water.
-
Gradient: Start at 90% A, ramp down to 50% A. The polar GAA derivative elutes later than non-polar impurities.
Option B: Ion-Pairing RP-HPLC If you must use C18:
-
Additive: Add 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to the mobile phase.
-
Mechanism: The acid forms a hydrophobic ion pair with the guanidine, allowing it to "stick" to the C18 chain.
-
Warning: TFA salts can be toxic to biological assays; removal requires repeated lyophilization with HCl.
Module 4: Troubleshooting Specific Impurities
Q: I see a persistent byproduct peak (M-18) in my Mass Spec. What is it?
A: This is likely the cyclic lactam (creatinine analog) formed by the intramolecular attack of the guanidine nitrogen on the carboxyl group.
Cause:
-
Excessive heat during synthesis.
-
Acidic workup conditions (pH < 2) for prolonged periods.
Solution:
-
Avoid Heat: Perform solvent removal (rotavap) at < 40°C.
-
Base Treatment: The ring-opening reaction is reversible under basic conditions. Dissolve the crude in 0.1 M NaOH and stir for 1 hour at room temperature to hydrolyze the lactam back to the linear GAA derivative before purification.
-
Separation: The cyclic byproduct is less polar (no free COOH). It will elute earlier in HILIC and later in Reverse Phase compared to the open-chain product.
Decision Tree for Purification Strategy:
References
- Synthesis and Properties of Guanidinoacetic Acid: Source: GuideChem. "Guanidinoacetic acid 352-97-6 wiki."
-
Ion Exchange Strategies for Guanidines
- Source: ResearchGate.
-
URL:[Link]
-
HILIC Method Development for Polar Amines
- Source: MAC-MOD Analytical. "ACE HILIC Method Development Guide."
-
URL:[Link]
- Process for Preparing Guanidinoacetic Acid (Patent)
-
Analysis of Underivatized Amino Acids (HILIC)
- Source: Agilent Technologies.
-
URL:[Link]
Technical Support Center: Overcoming Background Noise in MS Analysis of Small Guanidino Molecules
Welcome to the technical support center for the mass spectrometry (MS) analysis of small guanidino molecules. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of high background noise, which can obscure analyte signals and compromise data quality. The inherent polarity and basicity of guanidino compounds present unique analytical hurdles. This resource provides in-depth, experience-driven solutions to enhance your signal-to-noise ratio and achieve robust, reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: Why are small guanidino molecules particularly susceptible to high background noise in LC-MS analysis?
A1: The challenges in analyzing small guanidino molecules by LC-MS stem from their distinct physicochemical properties.[1] These compounds, which include important biomolecules like arginine, creatine, and metformin, are highly polar and basic due to the guanidinium group. This polarity makes them poorly retained on traditional reversed-phase (RP) liquid chromatography columns, often causing them to elute in the void volume where significant matrix effects and ion suppression from salts and other polar interferences are prevalent.[1][2][3] Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[2][3][4]
Furthermore, the basic nature of the guanidinium group makes these molecules prone to forming adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which are ubiquitous in biological samples and glassware.[5][6] This adduct formation can split the analyte signal across multiple ionic species, reducing the intensity of the desired protonated molecule ([M+H]⁺) and complicating data interpretation.[5]
Q2: What are the most common sources of background noise in my LC-MS system?
A2: High background noise can originate from various sources within your analytical workflow. It's crucial to systematically identify and eliminate these contaminants. Common culprits include:
-
Solvents and Mobile Phase Additives: Impurities in solvents, even those of HPLC grade, can contribute significantly to background noise.[7] Always use LC-MS grade solvents and freshly prepared mobile phases.[8] Common additives like trifluoroacetic acid (TFA) can cause ion suppression, while buffers like phosphate are not volatile and are incompatible with MS. Ammonium formate and ammonium acetate are generally preferred.
-
Sample Matrix: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing salts, lipids, proteins, and other endogenous molecules that can interfere with your analysis.[3][9] Phospholipids, in particular, are notorious for causing ion suppression in electrospray ionization (ESI).[10]
-
Labware and Environment: Plasticizers like phthalates can leach from plastic containers and tubing, while alkali metal ions (Na⁺, K⁺) can be extracted from glassware.[6] Environmental contaminants in the laboratory air, such as dust and volatile organic compounds, can also be a source of background ions.[11]
-
LC-MS System Contamination: Carryover from previous injections, buildup of non-volatile salts in the ion source, and contaminated transfer lines can all lead to elevated background noise.[8][12] Regular system cleaning and maintenance are essential.[12]
Q3: When should I consider derivatization for my guanidino compounds?
A3: Derivatization can be a powerful strategy when you are facing challenges with poor chromatographic retention, low ionization efficiency, or high background interference.[13][14] For guanidino compounds, derivatization can modify their physicochemical properties to make them more amenable to LC-MS analysis.[15][16]
Consider derivatization when:
-
Poor Retention is a Major Issue: If alternative chromatographic strategies like HILIC or mixed-mode chromatography are not providing adequate retention and separation from matrix components.
-
Ionization Efficiency is Low: Derivatization can introduce a more readily ionizable group, enhancing the signal intensity of your analyte.[13]
-
Improved Specificity is Needed: A derivatization reaction specific to the guanidino group can increase the selectivity of your assay, especially in complex matrices.[15][16]
However, it's important to note that derivatization adds an extra step to your sample preparation workflow, which can introduce variability.[17] The derivatization reaction must be reproducible and high-yielding.[14]
II. Troubleshooting Guides
This section provides structured troubleshooting workflows to address specific issues encountered during the MS analysis of small guanidino molecules.
Troubleshooting Workflow: High Background Noise
This workflow will guide you through a systematic process to identify and eliminate sources of high background noise in your LC-MS system.
Caption: A decision tree for troubleshooting high background noise.
Issue 1: Poor Signal-to-Noise (S/N) Ratio
A low S/N ratio can be due to either a weak analyte signal, high background noise, or a combination of both.[7]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inefficient Ionization | The guanidino group is basic and readily protonated, but suboptimal ion source settings can lead to poor ion formation and transmission.[7] | Optimize ESI source parameters: capillary voltage, gas temperatures, and gas flow rates.[7] Perform an infusion of a standard solution to maximize the signal. |
| Ion Suppression | Co-eluting compounds from the sample matrix compete for ionization, reducing the analyte signal.[2][3][4] This is a major issue for polar guanidino compounds that elute early in reversed-phase chromatography.[1] | Improve chromatographic separation to move the analyte away from the solvent front and interfering matrix components.[2] Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[18][19][20] |
| High Chemical Noise | Contaminants in the mobile phase, LC system, or from the sample itself can create a high baseline, obscuring the analyte peak.[8][21] | Use high-purity LC-MS grade solvents and additives.[7][8] Regularly flush the LC system and clean the ion source.[12] Incorporate a divert valve to direct the early, unretained portion of the eluent (containing salts and polar interferences) to waste. |
| Analyte Adduct Formation | Formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts splits the signal, reducing the intensity of the desired protonated molecule ([M+H]⁺).[5][6] | Use plasticware instead of glassware to minimize alkali metal contamination.[6] If glassware must be used, acid-wash it thoroughly. Use mobile phase additives like ammonium formate that can help promote the formation of the [M+H]⁺ ion. |
Issue 2: Poor Chromatographic Peak Shape and Retention
Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate retention compromise resolution and sensitivity.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Column Chemistry | Guanidino compounds are highly polar and show little to no retention on standard C18 reversed-phase columns.[1] | Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for retaining and separating highly polar compounds.[22][23][24][25] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content.[23] Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange or HILIC functionalities, offering unique selectivity for polar and ionizable compounds.[26][27][28][29][30] This can be highly effective for guanidino compounds. |
| Suboptimal Mobile Phase Conditions | Mobile phase pH and buffer composition are critical for controlling the ionization state and retention of guanidino compounds. | Adjust the mobile phase pH to ensure the guanidino group is consistently protonated (typically pH < 7). Use MS-compatible buffers like ammonium formate or ammonium acetate to improve peak shape and aid in ionization. |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based columns can lead to electrostatic interactions with the positively charged guanidinium group, causing peak tailing. | Use end-capped columns or columns with a base-deactivated silica. Consider using a mobile phase with a higher buffer concentration or a small amount of a competing base to mask the silanol interactions. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Guanidino Compounds from Plasma
This protocol provides a general starting point for cleaning up plasma samples to reduce matrix effects and background noise.
Objective: To remove proteins and phospholipids from a plasma sample while retaining polar guanidino compounds.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma sample
-
Internal standard solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonia solution
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma sample on ice.
-
To 100 µL of plasma, add the internal standard.
-
Vortex briefly.
-
Add 400 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water under low vacuum. Do not let the cartridges go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridges.
-
Apply a low vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridges with 1 mL of 0.1% formic acid in water to remove unretained interferences.
-
Wash the cartridges with 1 mL of methanol to remove less polar interferences like phospholipids.
-
Dry the cartridges under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the guanidino compounds with 1 mL of 5% ammonia in methanol.
-
Apply a low vacuum to slowly pass the elution solvent through the cartridges.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
III. Advanced Strategies
Leveraging HILIC and Mixed-Mode Chromatography
For robust analysis of guanidino compounds, moving beyond traditional reversed-phase chromatography is often necessary.
Caption: Chromatography choices for guanidino molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an effective way to retain and separate very polar compounds that are unretained in reversed-phase chromatography.[23][25] The separation mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high percentage of organic solvent. This technique is highly compatible with ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[23]
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with a combination of functionalities, such as reversed-phase and ion-exchange.[26][28][29][30] For cationic guanidino compounds, a mixed-mode column with both reversed-phase and cation-exchange properties can provide exceptional retention and selectivity.[26][28] This allows for the separation of the target analytes from both nonpolar and anionic interferences, significantly reducing background noise and matrix effects.[26][30]
By carefully selecting the appropriate sample preparation and chromatographic techniques, you can effectively overcome the challenges of background noise in the MS analysis of small guanidino molecules, leading to more accurate and reliable results.
IV. References
-
Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631. [Link]
-
LibreTexts. (2022). 5.3: Signal-to-Noise Enhancement. Chemistry LibreTexts. [Link]
-
Zhang, Y., et al. (2022). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 147(11), 2343-2358. [Link]
-
Yamashita, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 2685–2695. [Link]
-
Gaspari, M., & Cuda, G. (2003). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(18), 2093–2101. [Link]
-
Zhang, Y., et al. (2022). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Analyst, 147(11), 2343-2358. [Link]
-
Bade, R., et al. (2017). Screening for Polar Chemicals in Water by Trifunctional Mixed-Mode Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Chromatography A, 1501, 46-55. [Link]
-
Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Guanidine and Counterions in in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. [Link]
-
Schroeder, J., et al. (2013). Increasing the Signal-to-Noise Ratio of a Mass Spectrometer Using a Velocity Filter. 44th Lunar and Planetary Science Conference. [Link]
-
IntechOpen. (2022). Mixed-Mode Chromatography. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Guillarme, D., & D'Attoma, A. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(4). [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). Common Mass Spectrometry Contaminants and their Sources. [Link]
-
Schmidt, A., et al. (2004). Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection. Journal of separation science, 27(15-16), 1309–1312. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Kiontke, A., & Linscheid, M. W. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International, 33(s4), 18-23. [Link]
-
Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276. [Link]
-
Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica chimica acta; international journal of clinical chemistry, 493, 11–16. [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]
-
Jia, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(8), 2337-2347. [Link]
-
Jia, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(8), 2337-2347. [Link]
-
C&EN. (2007). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
-
MDPI. (2023). Comparative Analysis of Lysis Buffers for Enhanced Proteomic and Glycoproteomic Profiling. International Journal of Molecular Sciences, 24(13), 11029. [Link]
-
LCGC North America. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Wernig, F., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 9, 101869. [Link]
-
McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, 32(3), 20-27. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research, 1(1). [Link]
-
Fekete, S., & Fekete, J. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 20(2). [Link]
-
Google Patents. (2007). WO2007092873A2 - Chemical noise reduction for mass spectrometry.
-
Archipel UQAM. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]
-
ResearchGate. (2025). Chromatography of guanidino compounds. [Link]
-
Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
Semantic Scholar. (2007). Ion suppression: A major concern in mass spectrometry. [Link]
-
Semantic Scholar. (2020). Derivatization Methods in GC and GC/MS. [Link]
-
Zacchi, L. F., et al. (2023). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. Journal of Mass Spectrometry and Advances in the Clinical Lab, 29, 31-39. [Link]
-
PubMed. (2020). Using the Chemical Noise Background in MALDI Mass Spectrometry Imaging for Mass Alignment and Calibration. [Link]
-
ResearchGate. (2025). On the nature of chemical noise in MALDI mass spectra. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectromet ... - Analyst (RSC Publishing) DOI:10.1039/D5AN00483G [pubs.rsc.org]
- 20. tecan.com [tecan.com]
- 21. WO2007092873A2 - Chemical noise reduction for mass spectrometry - Google Patents [patents.google.com]
- 22. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Screening for Polar Chemicals in Water by Trifunctional Mixed-Mode Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. helixchrom.com [helixchrom.com]
- 29. researchgate.net [researchgate.net]
- 30. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling 2-{[Bis(methylamino)methylidene]amino}acetic acid
Topic: Personal protective equipment for handling 2-{[Bis(methylamino)methylidene]amino}acetic acid[1]
Executive Summary
This compound is a guanidino acid derivative, structurally related to Guanidinoacetic Acid (GAA) and Creatine .[2] While often used in metabolic research or as a pharmaceutical intermediate, its chemical structure—containing a basic guanidine-like core and an acidic carboxyl tail—classifies it as a zwitterionic solid with significant irritation potential.
Immediate Hazard Profile:
-
Primary Risk: Inhalation of fine dust particulates (Respiratory Irritant).
-
Secondary Risk: Contact dermatitis and severe eye irritation (Chemical Conjunctivitis) due to pH extremes on moist mucous membranes.
-
Bioactivity: Potential modulator of creatine transporters; treat as a Pharmacologically Active Material (PAM) until specific toxicology rules out systemic potency.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, you must understand why protection is necessary. This compound poses specific risks derived from its functional groups.
| Hazard Vector | Mechanism of Action | Criticality |
| Inhalation | The solid powder can form stable aerosols. Upon contact with lung tissue, it may solubilize to create localized high-pH (guanidine) or low-pH (acid) micro-environments, causing inflammation. | High |
| Ocular | Guanidino compounds are notoriously damaging to the cornea. The "methylamino" substituents increase lipophilicity, potentially accelerating tissue penetration. | High |
| Dermal | Prolonged contact with moisture (sweat) can activate the compound, leading to chemical burns or sensitization. | Medium |
Part 2: PPE Selection Matrix
Core Directive: Do not rely on "standard" lab PPE. Use this decision matrix based on your specific operational scale.
PPE Decision Logic (Visualized)
Figure 1: PPE Selection Logic based on operational scale and physical state.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Gloves | Nitrile (Minimum 0.11 mm / 4 mil) | Latex is permeable to many organic amines. Nitrile provides superior resistance to the guanidine moiety. Double gloving is required for synthesis to prevent micro-permeation. |
| Respiratory | N95 (NIOSH) or FFP2 (EN) | The compound is a fine powder. If weighing outside a containment enclosure, a respirator is mandatory to prevent alveolar deposition. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Standard safety glasses are insufficient for powders. Air currents can carry dust around glasses. Goggles seal the orbital area. |
| Body | Lab Coat (Buttoned, Long Sleeve) | Cotton/Polyester blend is acceptable for analytical work. Use Tyvek sleeves or aprons if handling >1g to prevent cuff contamination. |
Part 3: Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of dry solid.
-
Static Control: This compound is likely prone to static charge.[3] Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
The "Tunnel" Technique:
-
Do not pour from the source vial.
-
Use a dedicated spatula to transfer solid inside the weigh boat.
-
Never return excess chemical to the source container (prevents cross-contamination and dust generation).
-
-
Solvent Trap: If preparing a solution, add the solvent to the weigh boat/flask before removing it from the balance enclosure. Wetting the powder immobilizes the dust hazard.
B. Safe Doffing (Removal) Procedure
Most researcher exposure happens when taking off contaminated PPE.
Figure 2: Sequential Doffing Workflow to minimize secondary contamination.
C. Waste Disposal
-
Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container labeled "Toxic Organic Solid." Do not mix with oxidizers (e.g., nitrates, permanganates) as guanidines can form explosive reaction products.
-
Liquid Waste: Adjust pH to neutral (pH 6-8) if permitted by local EHS, then dispose of in "Organic Solvent" or "Aqueous Toxic" waste streams depending on the solvent used.
-
Container: Rinse the empty original container with a compatible solvent (e.g., Methanol or Water) three times before discarding the glass.
Part 4: Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[4][5] Hold eyelids open. The basic nature of the guanidine group can cause saponification of corneal lipids; speed is critical.
-
Skin Contact: Wash with soap and water.[4][5][6] Do not use alcohol (ethanol/isopropanol) as this may increase skin absorption of the compound.
-
Spill Cleanup:
-
Do not dry sweep.
-
Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.
-
Scoop up the wet material/towel into a hazardous waste bag.
-
Clean the surface with a mild detergent (1% Alconox) to remove residues.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9700209, (2E)-2-[[amino(nitramido)methylidene]hydrazinylidene]acetic acid. (Note: Structural analog used for hazard class derivation). Retrieved from [Link]
-
Ostojic, S.M. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients. 2022.[7] (Toxicological context for guanidino acids). Retrieved from [Link]
-
Chem Service Inc. Safety Data Sheet: N-Methyl-N-nitroso-N'-nitroguanidine. (Reference for guanidine derivative handling precautions). Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
